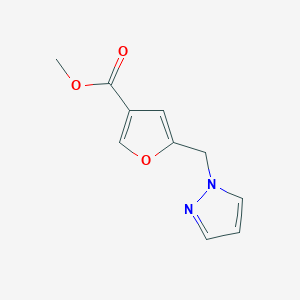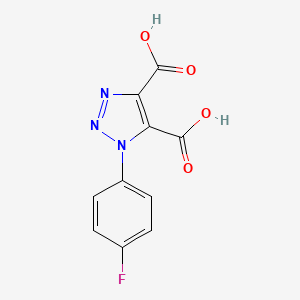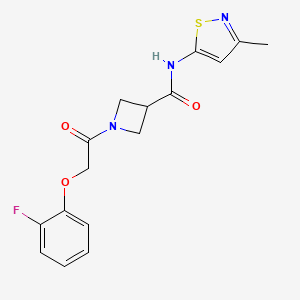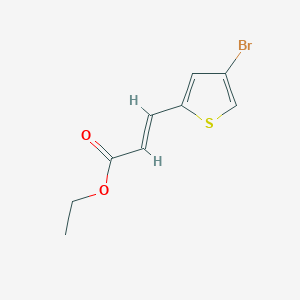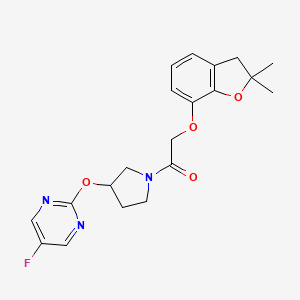
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H22FN3O4 and its molecular weight is 387.411. The purity is usually 95%.
BenchChem offers high-quality 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structure Analysis
- The compound has been synthesized and characterized, with its structure confirmed through various spectroscopic techniques such as H-1-NMR, C-13-NMR, and single-crystal X-ray diffraction. This process highlighted its potential in chemical studies and compound analysis (霍静倩 et al., 2016).
Process Development and Variation
- The relative stereochemistry of similar compounds, including variations of this compound, has been examined, demonstrating its importance in the synthesis of other complex molecules, particularly in the field of pharmaceuticals (M. Butters et al., 2001).
Metabolism Studies
- The compound's analogs have been studied for their metabolism using hepatic microsomal systems, indicating its relevance in pharmacokinetics and drug metabolism research (H. Yoo et al., 2008).
Chemical Stability Analysis
- Stability studies of similar compounds have been conducted, which is crucial for understanding their behavior in various environments, a key aspect in drug formulation and storage (A. S. Koch et al., 1996).
Asymmetric Syntheses
- The compound has been utilized in asymmetric syntheses, contributing to the development of chiral molecules, which is significant in creating specific pharmaceutical agents (A. Katritzky et al., 1999).
Crystal Structure and Characterization
- Detailed crystal structure and characterization studies have been performed, essential for understanding the physical and chemical properties of the compound (Xiaodong Chen et al., 2012).
Impurity Identification in Pharmaceuticals
- The compound's analogs have been identified as impurities in pharmaceuticals, emphasizing the importance of purity analysis in drug manufacturing (Saji Thomas et al., 2012).
Exploration in Pharmacology
- Research into the compound and its derivatives has included studies on their potential anti-inflammatory, analgesic, and anticonvulsant activities, showing its application in the development of new therapeutic agents (E. El-Sawy et al., 2014).
Novel Synthesis Approaches
- New synthesis methods for derivatives of the compound have been developed, contributing to advancements in chemical synthesis techniques (A. F. Tuyun et al., 2018).
Biochemical Interactions and Drug Design
- Studies have explored the interaction of the compound's analogs with biological molecules, aiding in drug design and understanding drug-receptor interactions (M. Govindhan et al., 2017).
Progesterone Receptor Modulation
- Research into similar compounds has examined their role as modulators of the progesterone receptor, indicating potential applications in hormonal therapies and contraception (A. Fensome et al., 2008).
Behavioral and Pharmacological Studies
- Behavioral and pharmacological effects of related compounds have been assessed, providing insights into their potential use in treating eating disorders and other compulsive behaviors (L. Piccoli et al., 2012).
特性
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c1-20(2)8-13-4-3-5-16(18(13)28-20)26-12-17(25)24-7-6-15(11-24)27-19-22-9-14(21)10-23-19/h3-5,9-10,15H,6-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMRVEZIHFILLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(C3)OC4=NC=C(C=N4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]acetamide](/img/structure/B2469641.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2469642.png)
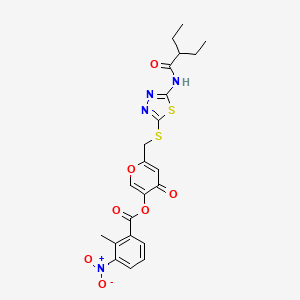
![2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2469645.png)
![1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2469646.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2469650.png)
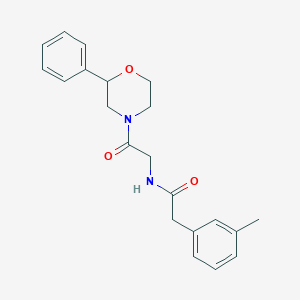
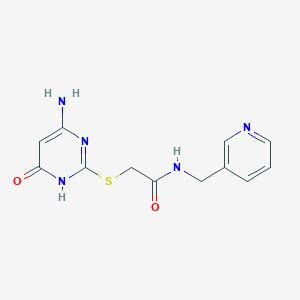
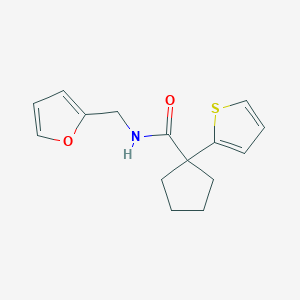
![2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469655.png)
